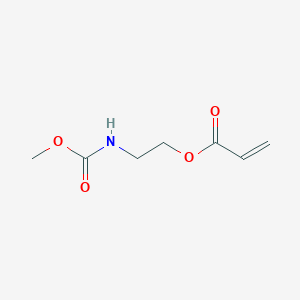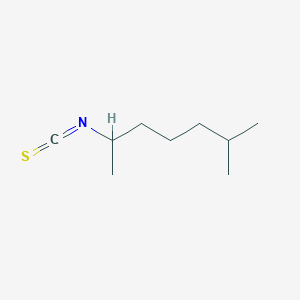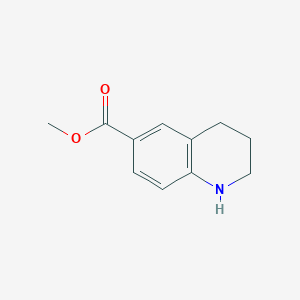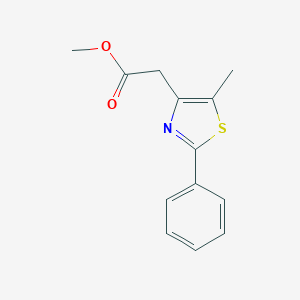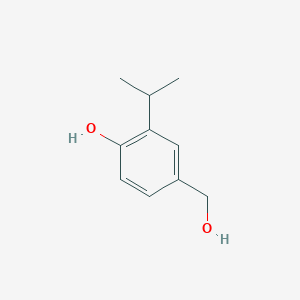![molecular formula C21H16N4 B062703 4-([2,2':6',2''-Terpyridin]-4'-yl)aniline CAS No. 178265-65-1](/img/structure/B62703.png)
4-([2,2':6',2''-Terpyridin]-4'-yl)aniline
説明
4-([2,2':6',2''-Terpyridin]-4'-yl)aniline is a useful research compound. Its molecular formula is C21H16N4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
染料剤
アニリンは、ジーンズなどの衣服の製造における染料剤として使用されます . この化合物のアニリン基の存在は、それが同様の方法で使用できる可能性があることを示唆しています。
医薬品の製造
アニリン基は、2019年の世界で売上高上位10位の医薬品の内、3つに存在していました . したがって、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」は、医薬品の製造に使用できる可能性があります。
農薬の製造
アニリンは、農薬を製造するための主要な成分です . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」が農薬の製造に使用できる可能性があることを示唆しています。
電子材料
アニリンは、電子材料の製造に使用されます . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」が電子材料の製造に使用できる可能性があることを意味します。
ポリマー
アニリン化合物は、ポリウレタン材料の製造に必要な2つのモノマーのうちの1つの前駆体です . これらの材料は、伸縮性のある生地や圧縮可能なフォームから、スケートボードやジェットコースターの車輪まで、あらゆるものの製造に使用されます . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」がポリマーの製造に使用できる可能性があることを示唆しています。
金属超分子構造
3つのほぼ共面の窒素ドナー原子があるため、2,2’:6’,2’‘-terpyridineは、金属超分子構造を形成するための金属結合ドメインとして使用できます . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」が金属超分子構造の形成に使用できる可能性があることを示唆しています。
不斉触媒
テルピリジンは、不斉触媒のためのキラル誘導体の合成に使用されます . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」が不斉触媒に使用できる可能性があることを示唆しています。
殺虫剤と殺菌剤
アニリンは、農業産業で殺虫剤と殺菌剤として使用されます . これは、「4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline」が農業産業で殺虫剤と殺菌剤として使用できる可能性があることを示唆しています。
作用機序
Target of Action
The primary target of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline, also known as 4’-(4-aminophenyl)-2,2’:6’,2’'-terpyridine, is metal ions . This compound acts as a tridentate ligand, coordinating with metal centers to form complexes . The role of these metal complexes can vary widely, depending on the specific metal ion and the environmental context.
Mode of Action
The compound interacts with its targets (metal ions) through its three near-coplanar nitrogen donor atoms . This interaction forms two adjacent 5-membered metal-nitrogen-carbon chelate rings . The resulting changes depend on the specific metal ion involved and can include changes in the metal’s oxidation state .
Biochemical Pathways
The compound’s interaction with metal ions can affect various biochemical pathways. For instance, it can be involved in the formation of coordination polymers and metallomacrocyclic complexes . The downstream effects of these interactions can be diverse and depend on the specific biochemical context.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific metal ion it interacts with and the biochemical context. For instance, terpyridine complexes can exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of different metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s stability and efficacy.
生化学分析
Biochemical Properties
It is known that aniline, a component of this compound, can interact with various enzymes and proteins . Aniline can undergo enzymatic reactions such as acetylation, hydroxylation, and conjugation with glucuronic acid
Cellular Effects
Some studies have shown that certain platinum (II) complexes with 4’-substituted-2,2’:6’,2’‘-terpyridine derivatives exhibit selective cytotoxicity against certain cancer cells . These complexes disrupt the expression of mitophagy-related proteins, alter the mitochondrial membrane potential, and affect cellular metabolism . It is unclear whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar effects.
Molecular Mechanism
It is known that aniline can undergo various chemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the structure of aniline, potentially affecting its interactions with biomolecules and its biological activity .
Temporal Effects in Laboratory Settings
It is known that aniline and its metabolites can be detected in urine samples collected over a period of 48 hours after oral dosage . This suggests that 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline may have similar temporal effects.
Dosage Effects in Animal Models
It is known that aniline can cause methemoglobinemia, which reduces oxygen transport to tissues, and can induce red blood cell destruction, resulting in immediate or delayed hemolytic anemia
Metabolic Pathways
It is known that aniline can be metabolized in the human body to form N-acetyl-4-aminophenol, which is the predominant urinary aniline metabolite
Transport and Distribution
It is known that aniline can adhere to the surface of soil particles and tends to accumulate in topsoil . It is unclear whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar transport and distribution properties.
Subcellular Localization
It is known that certain platinum (II) complexes with 4’-substituted-2,2’:6’,2’‘-terpyridine derivatives can target mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria . Whether 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline has similar subcellular localization and activity is yet to be determined.
特性
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYISWQZYBSHTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446223 | |
| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178265-65-1 | |
| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline interesting for scientific research?
A1: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is a versatile building block in coordination chemistry due to its terpyridine moiety. This structure allows it to readily form stable complexes with various metal ions, opening doors for applications in catalysis, materials science, and even medicinal chemistry.
Q2: How does the structure of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline contribute to its ability to act as a building block for sensing applications?
A3: The terpyridine unit in 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline readily coordinates with metal ions. Researchers have exploited this property to develop colorimetric and fluorescent sensors. For instance, derivatives of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline containing phenol groups were synthesized and exhibited a color change and fluorescence response in the presence of fluoride ions. [] This response stems from the interaction between the fluoride ions and the metal complex formed with the terpyridine moiety, highlighting the potential of these derivatives as selective anion sensors.
Q3: Can you provide an example of how 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline is used in material science, particularly in the development of electrocatalysts?
A4: 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline plays a crucial role in synthesizing ruthenium nanocluster-based electrocatalysts for hydrogen evolution reactions. [] In this application, the molecule serves as both a ligand and a stabilizing agent. It initially coordinates with ruthenium ions through its nitrogen atoms, controlling the growth and preventing the aggregation of ruthenium nanoclusters. [] Subsequent polymerization of 4-(2,2':6',2''-Terpyridin)-4'-yl)aniline further enhances the stability of these nanoclusters. [] This approach yields highly active and durable electrocatalysts with promising applications in renewable energy technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




